5-Chloro-N,N-dimethylindoline-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-2,3-dihydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H13ClN2O/c1-14(2)11(15)10-6-7-5-8(12)3-4-9(7)13-10/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
QOENVUXDPBFCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC2=C(N1)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Indole Reduction Pathway
Indole derivatives serve as starting materials due to their commercial availability. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere reduces the indole’s aromatic ring to form indoline. For example, ethyl indole-2-carboxylate can be hydrogenated to ethyl indoline-2-carboxylate, a key intermediate. Alternative reductants like sodium borohydride (NaBH₄) in acetic acid achieve similar outcomes but with lower yields (~65%) compared to catalytic methods (>85%).
Skraup Cyclization
Cyclization of 4-chloro-2-aminophenol with glycerol and sulfuric acid forms the indoline ring. A patent (CN108610288B) introduces boric acid and high-boiling organic solvents (e.g., toluene) to mitigate side reactions, improving yields from 70% to 92%. The optimized protocol involves:
-
Molar ratios : 4-Chloro-2-aminophenol : glycerol : H₂SO₄ = 1 : 1.8 : 3.
-
Temperature : Gradual heating to 150°C to prevent tar formation.
Chlorination Strategies
Introducing the chloro group at position 5 is critical for structural specificity.
Electrophilic Aromatic Substitution
Direct chlorination of indoline-2-carboxamide precursors using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C achieves regioselective substitution. For example, treating indoline-2-carboxamide with NCS for 6 hours yields 5-chloroindoline-2-carboxamide with 78% purity.
Halogenation During Cyclization
Incorporating chlorinated starting materials (e.g., 4-chloro-2-aminophenol) during Skraup cyclization directly yields 5-chloroindoline derivatives, bypassing post-cyclization halogenation. This one-pot method reduces purification steps and improves overall yield (91.2%).
Carboxylation and Amidation
Converting the indoline intermediate into the target carboxamide involves two stages: carboxylation and dimethylation .
Carboxylation at Position 2
Fischer esterification or hydrolysis of pre-functionalized esters is common. Ethyl indoline-2-carboxylate undergoes saponification with 3N NaOH in ethanol to yield indoline-2-carboxylic acid. Key parameters:
Amidation with Dimethylamine
The carboxylic acid is coupled with dimethylamine using coupling agents:
-
TBTU/HOBt : A study reported 85% yield when reacting indoline-2-carboxylic acid with dimethylamine in DMF using TBTU and diisopropylethylamine (DIPEA).
-
Carbamoyl Chloride Route : A patent (WO2013065059A1) describes a single-pot reaction with dimethylcarbamoyl chloride and indoline-2-carboxylic acid in the presence of 1-methylimidazole, achieving 99% purity at room temperature.
Industrial-Scale Optimization
Reaction Condition Tuning
Purification Techniques
-
Crystallization : Crude products are recrystallized from methanol/water mixtures, enhancing purity to >99%.
-
Chromatography : Combiflash chromatography (ethyl acetate/hexane) isolates intermediates with >95% purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : Reverse-phase C18 columns with UV detection (254 nm) verify purity >99.5%.
-
Melting Point : Consistent values of 126–129°C indicate structural integrity.
Comparative Analysis of Methods
Challenges and Mitigation
Chemical Reactions Analysis
Oxidation Reactions
The indoline core undergoes oxidation under controlled conditions. In reactions with hydrogen peroxide or other oxidizing agents, the saturated indoline ring can form indole derivatives through dehydrogenation. This process is critical for modifying aromaticity and electronic properties of the compound .
Key example :
-
Oxidation with H₂O₂ in acetic acid yields 5-chloro-N,N-dimethylindole-2-carboxamide , confirmed by NMR spectral shifts (e.g., disappearance of indoline-specific protons at δ 2.66 ppm) .
Cyclization and Ring Formation
Radical and anionic cyclizations are prominent pathways for generating fused heterocycles:
Radical Cyclizations
Under reductive conditions (e.g., Bu₃SnH/AIBN), α-chloroamides undergo 5-endo-trig cyclizations to form hexahydroindolones. The chloro substituent facilitates radical stabilization, enabling chirality transfer with up to 100% retention .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| α-Chloroamide | Bu₃SnH, AIBN, reflux | Hexahydroindolone | 71% |
Heck Cyclizations
Palladium-catalyzed coupling reactions form bicyclic structures. Anti-atropisomers dominate due to steric constraints during N-aryl rotation .
Nucleophilic Substitution
The chloro group at position 5 participates in SNAr reactions. For example:
-
Reaction with hydrazine hydrate in propan-2-ol yields 5-hydrazinyl-N,N-dimethylindoline-2-carboxamide (Yield: 66%, m.p. 193–194°C) .
-
Substitution with amines (e.g., methylamine) produces derivatives with enhanced bioactivity (EC₅₀ = 0.03 μM against T. brucei) .
Condensation and Functional Group Interconversion
The carboxamide group enables transformations via condensation:
Carbothioamide Formation
Reaction with isothiocyanates in methanol generates carbothioamides (e.g., 16 , 17 ), confirmed by IR C=S absorption at 1206–1255 cm⁻¹ .
| Reagent | Product | IR (C=S) | Yield |
|---|---|---|---|
| Phenyl isothiocyanate | 16 | 1206 cm⁻¹ | 79% |
Biological Activity and SAR
Structural modifications significantly impact pharmacological properties:
-
Key trend : Electron-withdrawing groups (Cl, F) enhance antiparasitic activity but may reduce metabolic stability .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has shown promise in cancer research due to its ability to interact with proteins involved in critical signaling pathways. Notably, it selectively inhibits DVL1 binding, which is integral to the WNT signaling pathway, a target for colorectal cancer treatment. Molecular dynamics simulations have confirmed its binding interactions with target proteins, indicating its potential as a therapeutic agent against various cancers.
Antimicrobial and Antiviral Activities
5-Chloro-N,N-dimethylindoline-2-carboxamide exhibits significant antimicrobial and antiviral properties. Studies have indicated its efficacy against a range of pathogens, making it a candidate for further development in treating infectious diseases .
Neuroprotective Effects
Research has highlighted the compound's neuroprotective capabilities, suggesting potential applications in neurodegenerative diseases. Its ability to protect neuronal cells from oxidative stress indicates a promising avenue for therapeutic exploration .
Biological Research
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The indole moiety facilitates binding to various receptors and enzymes, modulating their activity and influencing cellular processes.
Case Studies on Biological Activity
- Study on Colorectal Cancer: A study demonstrated that treatment with the compound resulted in significant inhibition of tumor growth in xenograft models.
- Neuroprotection Study: In vitro studies showed that the compound reduced cell death in neuronal cultures exposed to oxidative stress, supporting its potential use in neuroprotective therapies .
Chemical Synthesis and Material Science
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to develop more complex molecules with tailored properties for specific applications.
Development of New Materials
The unique chemical properties of this compound make it suitable for developing new materials, including polymers and coatings that require specific functionalities. Its application in material science is an emerging field that warrants further investigation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into how variations affect biological activity.
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 5-Fluoro-N,N-dimethylindoline-2-carboxamide | Fluorine substitution at the 5-position | Exhibits different biological activity profiles |
| N-(1H-indol-3-yl)ethyl-N,N-dimethylcarbamate | Ethyl group substitution | Potentially different pharmacokinetic properties |
| 5-Bromo-N,N-dimethylindoline-2-carboxamide | Bromine substitution at the 5-position | May show enhanced reactivity compared to chloro |
This table illustrates how halogen substitutions can influence both the biological activities and chemical reactivity of indole derivatives.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethylindoline-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit brain-type glycogen phosphorylase (PYGB), which plays a role in glycogen metabolism. By inhibiting PYGB, the compound can exert protective effects against cellular hypoxia/reoxygenation injury in astrocytes.
Comparison with Similar Compounds
Key Structural Insights :
Anticancer Activity
- Tubulin Inhibition : Derivatives like compound 24 (5-chloro-N-(4-sulfamoylbenzyl) salicylamide) inhibit tubulin polymerization (IC₅₀: 0.3 µM) by binding to the colchicine site, inducing G2/M cell cycle arrest in breast cancer cells (MCF-7, MDA-MB-231) . In contrast, 5-Chloro-N,N-dimethylindoline-2-carboxamide’s dimethyl group may hinder binding to this site due to steric clashes, as seen in misaligned analogs like compound 35 .
- Selectivity: Sulfonamide derivatives (e.g., compound 33) show selectivity indices (SI) >10 against colon cancer cells (Caco-2, HCT-116), while dimethylated compounds may exhibit reduced selectivity due to increased cytotoxicity in normal cells (e.g., hTERT-RPE1) .
Insecticidal Activity
- Anthranilic Diamides: 5-Chloro-N-[...]pyrazole-4-carboxamide derivatives (e.g., from ) target insect ryanodine receptors, with IC₅₀ values <50 mg/L. The indoline core in this compound may offer similar bioactivity if optimized for insect-specific targets .
Physicochemical Properties
Key Trends :
- Thermal Stability : Higher melting points in sulfonamide derivatives correlate with strong intermolecular hydrogen bonding from sulfonamide and hydroxyl groups .
Biological Activity
5-Chloro-N,N-dimethylindoline-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C11H12ClN3O
- Molecular Weight : 239.69 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (for illustrative purposes)
This compound exhibits its biological effects primarily through interaction with specific molecular targets. Notably, it has been studied for its ability to inhibit the Dishevelled (DVL) protein, which plays a crucial role in the Wnt signaling pathway—a pathway implicated in various cancers.
Key Mechanisms:
- DVL Inhibition : The compound selectively inhibits DVL1 binding with an EC50 of approximately 0.49 μM, demonstrating potential as a therapeutic agent against WNT-dependent cancers such as colorectal cancer .
- Reactive Oxygen Species (ROS) Production : It induces ROS production in cancer cells, contributing to its anticancer efficacy by promoting apoptosis in malignant cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Cancer Cell Growth :
- Selectivity and Efficacy :
Comparative Studies
A comparative analysis with similar compounds reveals that this compound has unique properties that enhance its biological activity:
| Compound Name | EC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.49 | DVL1 Inhibition |
| (R)-Enantiomer | 29.5 | No significant inhibition |
| Other Indole Derivatives | Varies | Various mechanisms, generally less selective |
Case Studies
Case Study 1: Colon Cancer Treatment
In a study involving colon cancer cell lines, this compound was tested against SW480 and SW620 cell lines. The compound demonstrated moderate efficacy in inhibiting cell growth, further supporting its potential as a therapeutic agent for WNT-dependent cancers .
Case Study 2: Mechanistic Insights
Another investigation utilized molecular dynamic simulations to elucidate the binding modes of the compound's enantiomers with DVL1. These studies confirmed that the (S)-enantiomer binds more effectively than the (R)-enantiomer, reinforcing the significance of stereochemistry in drug design .
Q & A
Basic: What synthetic methodologies are recommended for 5-Chloro-N,N-dimethylindoline-2-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, including condensation, deprotection, and coupling. For example, a base-catalyzed reaction between an acid adduct salt (e.g., formula VI-I) and an ethyl ester hydrochloride (e.g., formula IX) is critical. Base selection (e.g., sodium carbonate, DBU) significantly impacts reaction efficiency and yield due to steric and electronic effects . Post-reaction deprotection and subsequent coupling with heterocyclic carboxylic acid derivatives (e.g., formula XII) require precise stoichiometry and temperature control (25–60°C) to avoid side reactions. Yield optimization often involves iterative adjustment of base strength and solvent polarity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of <sup>1</sup>H/<sup>13</sup>C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is recommended.
- NMR : Key signals include the indoline backbone protons (δ 3.1–4.2 ppm) and dimethylcarbamoyl group (δ 2.8–3.0 ppm). Chlorine substituents deshield adjacent aromatic protons, shifting peaks downfield .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1680 cm⁻¹ and N-H bending (amide) at ~1550 cm⁻¹ .
- HRMS : Accurate mass measurement (e.g., [M+H]<sup>+</sup>) validates molecular formula .
Advanced: How can researchers optimize multi-step syntheses to minimize byproduct formation?
Answer:
Key strategies include:
- Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step to isolate intermediates .
- Base Selection : Strong bases (e.g., DBU) enhance coupling efficiency but may promote hydrolysis. Weak bases (e.g., triethylamine) are preferable for acid-sensitive intermediates .
- Temperature Control : Maintain reactions below 60°C to prevent thermal degradation of carboxamide groups .
- Real-Time Monitoring : Employ TLC or HPLC-MS to detect byproducts early and adjust conditions dynamically .
Advanced: How should researchers resolve contradictions in NMR data between synthetic batches?
Answer:
Discrepancies often arise from residual solvents, tautomerism, or rotameric equilibria. Mitigation steps:
- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) to avoid chemical shift variations .
- Variable Temperature NMR : Perform experiments at 25°C and 50°C to identify dynamic processes (e.g., hindered rotation of dimethyl groups) .
- Cross-Validation : Compare with computational data (DFT-predicted shifts) or reference spectra from databases like NIST Chemistry WebBook .
Advanced: What strategies are effective for regioselective functionalization of the indoline scaffold?
Answer:
- Electrophilic Substitution : Introduce halogens (e.g., Cl) at the 5-position using N-chlorosuccinimide (NCS) under acidic conditions (e.g., H2SO4/AcOH) .
- Protection/Deprotection : Temporarily block reactive sites (e.g., NH with Boc groups) before functionalizing the carboxamide moiety .
- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions enable aryl group introduction at the 2-position using Pd catalysts and boronic acid derivatives .
Advanced: How can reaction mechanisms involving carboxamide intermediates be analyzed?
Answer:
- Isotopic Labeling : Use deuterated methyl groups (e.g., CD3) in dimethylcarbamoyl derivatives to track proton transfer steps via <sup>2</sup>H NMR .
- Kinetic Studies : Monitor reaction progress using <sup>19</sup>F NMR (if fluorinated analogs are used) to determine rate constants and intermediate lifetimes .
- Computational Modeling : Employ DFT (e.g., B3LYP/6-31G*) to simulate transition states and identify rate-limiting steps in amide bond formation .
Advanced: What methodologies address low solubility of this compound in aqueous systems?
Answer:
- Co-Solvent Systems : Use DMSO/H2O or ethanol/PBS mixtures (v/v 1:4) to enhance solubility for biological assays .
- Salt Formation : React with HCl or sodium hydroxide to generate water-soluble ionic derivatives .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability in pharmacokinetic studies .
Advanced: How can researchers validate the purity of this compound for pharmacological studies?
Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm. Purity >98% is required for in vivo studies .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .
- Chiral Purity : Employ chiral columns (e.g., Chiralpak IA) if stereoisomers are present due to asymmetric synthesis steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
